2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated acetamide group and a pyrimidinyl oxolan ring system. Its molecular formula is C11H14ClN3O6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide typically involves multiple steps:
Formation of the Pyrimidinyl Oxolan Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated acetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Compounds where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Biology
In biological research, the compound is studied for its potential interactions with biomolecules. It can serve as a probe to investigate enzyme activities and metabolic pathways.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(hydroxymethyl)acetamide: A simpler analog with similar reactivity but lacking the pyrimidinyl oxolan ring.
N-(hydroxymethyl)acetamide: Another analog with a hydroxymethyl group instead of the chlorinated acetamide group.
Uniqueness
The uniqueness of 2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide lies in its complex structure, which combines multiple functional groups and ring systems. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H14ClN3O6 |
---|---|
Molecular Weight |
319.70 g/mol |
IUPAC Name |
2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C11H14ClN3O6/c12-3-7(17)13-6-1-2-15(11(20)14-6)10-9(19)8(18)5(4-16)21-10/h1-2,5,8-10,16,18-19H,3-4H2,(H,13,14,17,20)/t5-,8-,9-,10-/m1/s1 |
InChI Key |
WEJWVQRPBCYTRE-UUOKUNOPSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1NC(=O)CCl)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1NC(=O)CCl)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.